5-acetyl-2,3-dihydro-1H-pyrrolizine

Übersicht

Beschreibung

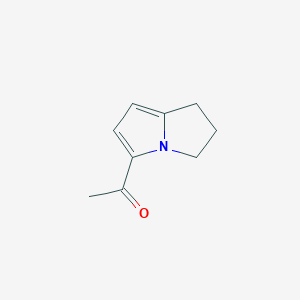

5-Acetyl-2,3-dihydro-1H-pyrrolizine is an organic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . It belongs to the class of pyrrolizines, which are characterized by a pyrrole ring fused to a pyrrolidine ring . This compound has been detected in various foods and is known for its medicinal properties .

Vorbereitungsmethoden

The synthesis of 5-acetyl-2,3-dihydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature . This reaction produces 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the desired compound. Another method involves the addition of propargylamine to acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) .

Analyse Chemischer Reaktionen

5-Acetyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential medicinal properties, including its use as an anti-inflammatory agent . In medicine, it is being investigated for its potential to treat various diseases, including cancer . In industry, it is used in the production of pharmaceuticals and other chemical products .

Wirkmechanismus

The mechanism of action of 5-acetyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . By inhibiting these enzymes, the compound can reduce inflammation and provide therapeutic benefits. Additionally, it may interact with other molecular targets involved in cell signaling and regulation .

Vergleich Mit ähnlichen Verbindungen

5-Acetyl-2,3-dihydro-1H-pyrrolizine can be compared with other similar compounds, such as 5-benzoyl-2,3-dihydro-1H-pyrrolizine and ketorolac . These compounds share a similar pyrrolizine structure but differ in their substituents and specific properties. For example, ketorolac is a well-known nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory and analgesic effects . The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

5-Acetyl-2,3-dihydro-1H-pyrrolizine (CAS No. 55041-85-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolizine structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of 151.19 g/mol. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Significant free radical scavenging activity observed. | |

| ABTS Assay | High antioxidant capacity compared to standard antioxidants. |

Anticancer Activity

The compound has shown promising anticancer effects in several studies. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Case Study: Cytotoxic Effects on Cancer Cells

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Results : IC50 values indicated potent cytotoxicity at micromolar concentrations, with mechanisms involving the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It appears to modulate pathways related to neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound reduces oxidative stress by neutralizing reactive oxygen species (ROS) through direct scavenging.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Modulation of Signaling Pathways : The compound influences key signaling pathways involved in inflammation and cellular survival.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. These studies aim to optimize the pharmacological profile of the compound while minimizing potential side effects.

Comparative Analysis of Derivatives

| Derivative | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antioxidant | 15 | Higher efficacy than parent compound. |

| Compound B | Anticancer | 8 | Improved selectivity for cancer cells. |

Eigenschaften

IUPAC Name |

1-(6,7-dihydro-5H-pyrrolizin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(11)9-5-4-8-3-2-6-10(8)9/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCEJHRUVCUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C2N1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335717 | |

| Record name | 5-acetyl-2,3-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55041-85-5 | |

| Record name | 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55041-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetyl-2,3-1H-pyrrolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45.5 °C | |

| Record name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-acetyl-2,3-dihydro-1H-pyrrolizine in food chemistry?

A1: this compound is a significant compound in food chemistry as it contributes to the aroma profile of cooked foods. It forms during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This compound is particularly relevant to foods containing L-proline and D-glucose, such as baked goods, roasted coffee, and cooked meat. Understanding its formation and sensory properties can help food scientists tailor flavor profiles and enhance the sensory appeal of food products.

Q2: How is this compound formed?

A: The formation of this compound is a result of the Maillard reaction between L-proline and D-glucose when heated together. [] While the exact mechanism is complex, it involves a series of steps including condensation, cyclization, and rearrangements. Further research is needed to fully elucidate the detailed reaction pathway and the influence of factors such as temperature, pH, and water activity on the formation of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.